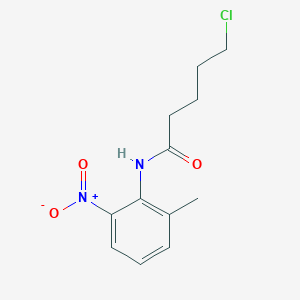

5-chloro-N-(2-methyl-6-nitrophenyl)pentanamide

Description

Properties

IUPAC Name |

5-chloro-N-(2-methyl-6-nitrophenyl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O3/c1-9-5-4-6-10(15(17)18)12(9)14-11(16)7-2-3-8-13/h4-6H,2-3,7-8H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRZREVIEBOAYRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])NC(=O)CCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-methyl-6-nitrophenyl)pentanamide typically involves the following steps:

Nitration: The starting material, 2-methylphenylamine, undergoes nitration to introduce a nitro group at the 6th position.

Chlorination: The nitrated product is then chlorinated to introduce a chloro group at the 5th position.

Amidation: The final step involves the reaction of the chlorinated nitrophenyl compound with pentanoyl chloride to form the desired pentanamide derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and chlorination reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-methyl-6-nitrophenyl)pentanamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: The major product is the corresponding nitro derivative.

Reduction: The major product is the corresponding amino derivative.

Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Overview

5-chloro-N-(2-methyl-6-nitrophenyl)pentanamide is a compound with significant potential in various scientific fields, particularly in medicinal chemistry, agrochemicals, and materials science. Its unique structure, featuring both a chloro and nitro group, enhances its reactivity and biological activity, making it a valuable subject of study.

Medicinal Chemistry

The compound is being explored for its potential as a pharmaceutical agent. Its structural characteristics suggest possible interactions with biological targets, which could lead to the development of new therapeutics.

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The presence of the nitro group may enhance this activity by participating in redox reactions within microbial cells.

- Anti-inflammatory Properties : Research has also suggested that nitro-substituted compounds can modulate inflammatory pathways, making them candidates for anti-inflammatory drug development.

Agrochemicals

This compound may serve as an active ingredient in pesticides or herbicides due to its potential biological activity against pests and weeds.

- Pesticidal Efficacy : Similar compounds have shown effectiveness in controlling agricultural pests. The chlorinated aromatic structure may contribute to enhanced binding to pest enzymes or receptors, leading to increased efficacy.

- Environmental Impact : Studies on the environmental persistence and degradation of such compounds are crucial for assessing their suitability as agrochemicals.

Materials Science

The compound's unique chemical properties make it a candidate for use in developing new materials.

- Polymer Chemistry : It can be utilized as a monomer or additive in polymer synthesis, potentially imparting desirable properties like thermal stability or chemical resistance.

- Nanotechnology : Research into the incorporation of such compounds into nanomaterials could lead to innovative applications in electronics or catalysis.

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial effects of various nitro-substituted amides, including this compound. The results indicated significant inhibition of bacterial growth at low concentrations, suggesting its potential as an antibiotic candidate .

Case Study 2: Agrochemical Development

Research focused on the synthesis of chlorinated phenyl compounds for use as herbicides demonstrated that modifications to the nitro group could enhance herbicidal activity. In field trials, formulations containing this compound showed improved efficacy against common agricultural weeds compared to traditional herbicides .

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-methyl-6-nitrophenyl)pentanamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro group can facilitate binding to proteins or enzymes. The compound may inhibit certain enzymes or disrupt specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural analogues, focusing on substituent positions and functional groups:

*Note: 5-Chloro-N-(4-(5-morpholino-6-oxo-3,6-dihydropyridin-1(2H)-yl)phenyl)pentanamide is a pharmaceutical intermediate with a complex heterocyclic substituent .

Key Observations :

- Nitro Group Position : The para-nitro group in 5-chloro-N-(4-nitrophenyl)pentanamide enhances crystallinity (V = 1222.98 ų, P21/c space group) compared to ortho/meta-substituted variants, which may exhibit steric hindrance .

- Methyl vs. Nitro : Methyl groups (e.g., in 5-chloro-N-(4-methylphenyl)pentanamide) reduce polarity, raising melting points (219°C vs. 208°C for 4-methoxyphenyl analogues) .

- Pharmaceutical Relevance: Morpholino-containing analogues are intermediates in anticoagulant synthesis (e.g., Apixaban), highlighting the role of bulky substituents in biological targeting .

Biological Activity

5-chloro-N-(2-methyl-6-nitrophenyl)pentanamide is an organic compound with significant potential in biological research due to its structural characteristics and biological activity. This article delves into its biological functions, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 270.71 g/mol. Its structural features include a chloro group at the 5th position and a nitrophenyl group with methyl substitutions at the 2nd and 6th positions, which contribute to its unique chemical reactivity and biological interactions.

Biological Activity

Potential as an Enzyme Inhibitor

Research indicates that this compound may act as an enzyme inhibitor, disrupting various biochemical pathways. The presence of the nitro group suggests potential involvement in redox reactions, while the chloro group may enhance binding to proteins or enzymes, thereby influencing their activity.

Mechanism of Action

The compound's mechanism of action appears to involve binding to specific molecular targets, modulating enzymatic activities that could lead to various biological effects. This includes potential applications in therapeutic contexts, where it might serve as a precursor for drug development.

Case Studies and Experimental Data

-

Inhibition Studies

In vitro studies have shown that similar compounds exhibit significant inhibition against various enzymes. For instance, compounds structurally related to this compound demonstrated noncompetitive inhibition with varying inhibition constants (K_I) ranging from 0.03 mM to 0.1 mM . -

Neuroprotective Effects

Related studies on compounds with similar functionalities indicate neuroprotective effects, particularly through the inhibition of neuroinflammatory pathways and oxidative stress reduction. These findings suggest that modifications in the nitro or chloro groups could enhance neuroprotective properties .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-chloro-N-(4-nitrophenyl)pentanamide | Used as an intermediate in Apixaban synthesis; similar functional groups | |

| N-(2-methyl-4-nitrophenyl)pentanamide | Lacks chlorine; different positioning of nitro group affects reactivity | |

| N-(4-nitrophenyl)pentanamide | No halogen substitution; serves as a simpler analog for comparison |

The comparison highlights how structural variations influence the biological activity of these compounds, emphasizing the unique properties imparted by the chloro and nitro groups in this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-chloro-N-(2-methyl-6-nitrophenyl)pentanamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of a phenyl intermediate (e.g., nitration or chlorination of a precursor). For example, analogous compounds like 5-bromo-N-(quinolin-2-yl)pentanamide are synthesized via coupling reactions between amines and acyl chlorides under anhydrous conditions (e.g., dichloromethane with triethylamine as a base) . Optimization can employ factorial design to evaluate variables like temperature, solvent polarity, and catalyst concentration, ensuring reproducibility and yield maximization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the acetamide backbone and substituent positions. For instance, quintet signals in the δ 1.60–1.68 ppm range (integration: 2H) indicate methylene protons adjacent to the amide group in similar pentanamide derivatives . Mass spectrometry (LC/MS) with M+H⁺ peaks (e.g., m/z 439.30) helps verify molecular weight, while IR spectroscopy identifies carbonyl (C=O) stretches (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

Q. How does the stability of this compound vary under different storage conditions, and what degradation products should be monitored?

- Methodological Answer : Stability studies should assess photodegradation, hydrolysis, and thermal decomposition. For chloroacetamides, storage at –20°C in inert atmospheres (argon) is recommended to prevent radical-mediated degradation . Accelerated stability testing via HPLC can detect hydrolyzed products (e.g., free amines or carboxylic acids) under extreme pH or humidity .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the nitro and chloro substituents in this compound during nucleophilic substitution or reduction reactions?

- Methodological Answer : The electron-withdrawing nitro group at the ortho position enhances the electrophilicity of the adjacent chloro substituent, facilitating SNAr reactions. Computational studies (e.g., DFT calculations) can model transition states and charge distribution to predict regioselectivity. Experimental validation via kinetic isotope effects or trapping intermediates (e.g., using DMSO as a stabilizer) is advised .

Q. How can computational tools like COMSOL Multiphysics or molecular docking simulations enhance the design of derivatives with improved bioactivity?

- Methodological Answer : COMSOL enables multi-physics simulations to predict solubility, diffusion coefficients, and reaction kinetics. For bioactivity, molecular docking (e.g., AutoDock Vina) screens interactions with target enzymes (e.g., acetylcholinesterase for pesticidal activity), prioritizing derivatives with optimized binding affinities .

Q. How should researchers address contradictory data in yield optimization studies, such as inconsistent results when varying solvent polarity?

- Methodological Answer : Contradictions may arise from competing solvation effects (e.g., polar aprotic solvents favoring SN2 mechanisms vs. protic solvents stabilizing intermediates). Systematic analysis via response surface methodology (RSM) can resolve non-linear relationships between solvent polarity and yield. Replicate experiments under controlled humidity/temperature are critical .

Q. What experimental strategies can elucidate the role of pH in the hydrolytic degradation of this compound?

- Methodological Answer : Conduct pH-rate profiling (pH 3–9) using buffer solutions, monitoring degradation via UV-Vis or LC-MS. For example, acidic conditions may protonate the amide nitrogen, accelerating hydrolysis, while alkaline conditions could deprotonate the chloro group, promoting elimination. Isotopic labeling (e.g., D₂O) helps track hydrolytic pathways .

Q. What hypotheses justify the potential pesticidal or pharmacological activity of this compound, and how can they be tested?

- Methodological Answer : Structural analogs like alachlor (a chloroacetamide herbicide) inhibit fatty acid synthesis in plants . Bioactivity testing should include in vitro enzyme inhibition assays (e.g., ALS enzyme for herbicides) and in vivo toxicity studies in model organisms (e.g., Daphnia magna for ecotoxicology). Dose-response curves and IC₅₀ calculations validate potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.